(2-Chloro-6-iodopyridin-4-YL)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1393551-64-8 |
|---|---|
Molecular Formula |
C7H5ClINO2 |
Molecular Weight |
297.48 g/mol |
IUPAC Name |
2-(2-chloro-6-iodopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
CKQFVAAGZCXYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)I)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Iodopyridin 4 Yl Acetic Acid and Analogues
Strategies for Construction of the Substituted Pyridine (B92270) Core
The assembly of the (2-Chloro-6-iodopyridin-4-YL)acetic acid scaffold can be approached through several strategic disconnections. These generally involve either the initial construction of a 4-substituted pyridine followed by halogenation, or the sequential functionalization of a pre-halogenated pyridine ring.
Achieving the 2-chloro-6-iodo substitution pattern on a pyridine ring already bearing a C4 substituent, such as an acetic acid moiety or its precursor, requires careful selection of halogenating agents and reaction conditions to control the position of halogen introduction. The electronic nature of the pyridine ring, influenced by the C4 substituent, and the directing effects of existing halogens are critical considerations.
One plausible strategy involves the initial chlorination of a suitable 4-substituted pyridine precursor. The introduction of a chlorine atom at the 2-position of a pyridine can be achieved through various methods, including the use of pyridine N-oxides, which activates the C2 and C6 positions towards nucleophilic attack. Subsequent iodination would then be directed to the C6 position. The relative reactivity of the C-H bonds and the influence of the first halogen substituent guide the regioselectivity of the second halogenation.
Alternatively, a reverse sequence could be employed. Iodination of a 4-substituted pyridine could be followed by chlorination. The choice of sequence would depend on the activating/deactivating effects of each halogen and the C4 substituent on the subsequent halogenation step.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 4-Methylpyridine | 1. m-CPBA 2. POCl₃ | 2-Chloro-4-methylpyridine | Not specified | General Method |
| 2-Chloro-4-methylpyridine | I₂/HIO₃/H₂SO₄ | 2-Chloro-6-iodo-4-methylpyridine | Not specified | General Method |
This table presents a hypothetical reaction scheme based on established pyridine halogenation methodologies.
The introduction of an acetic acid group at the C4 position of a pyridine ring can be accomplished either before or after the halogenation steps. Introducing this moiety onto a pre-existing 2,6-dihalopyridine core is a common strategy. This can be achieved through palladium-catalyzed cross-coupling reactions with a suitable two-carbon building block. For instance, a Negishi or Kumada coupling using an organozinc or Grignard reagent, respectively, bearing a protected carboxylic acid or ester group, can be effective.
Another approach involves the reaction of a 2,6-dihalopyridine N-oxide with a nucleophile such as a silyl (B83357) ketene (B1206846) acetal, which can introduce the acetic ester functionality at the C4 position. nih.gov Subsequent removal of the N-oxide would yield the desired product.
| Pyridine Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Product | Yield (%) |
| 2,6-Dichloropyridine | BrZnCH₂CO₂Et | Pd(PPh₃)₄ | Ethyl (2,6-dichloropyridin-4-yl)acetate | Moderate to Good |
| Pyridine-N-oxide | Meldrum's acid derivative, then NaOMe/MeOH | TsCl, Et₃N, EtOAc | Methyl (pyridin-2-yl)acetate | 71 |
Data in this table is representative of methods for introducing acetic acid moieties to pyridine rings and may not be specific to a 2-chloro-6-iodo substituted pyridine.
A sequential functionalization strategy offers a versatile approach to the target molecule, starting from a simpler pyridine derivative. A plausible synthetic route could commence with a readily available precursor like 4-methylpyridine.
Oxidation and Chlorination: The synthesis could begin with the N-oxidation of 4-methylpyridine, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) to regioselectively install a chlorine atom at the C2 position, yielding 2-chloro-4-methylpyridine.
Iodination: The subsequent step would involve the regioselective iodination at the C6 position. This can be achieved using a variety of iodinating agents, such as iodine in the presence of an oxidizing agent.
Side-Chain Functionalization: The methyl group at the C4 position can then be functionalized to the acetic acid moiety. This can be accomplished through radical bromination of the methyl group followed by cyanide displacement and subsequent hydrolysis to the carboxylic acid.
This multi-step approach allows for the controlled introduction of each substituent, building the complexity of the molecule in a stepwise manner.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the this compound core, enabling the synthesis of a wide array of analogues.
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, the differential reactivity of the C-I and C-Cl bonds can be exploited for selective cross-coupling. The carbon-iodine bond is significantly more reactive in palladium-catalyzed couplings than the carbon-chlorine bond. This allows for the selective reaction of an organoboron reagent at the C6 position, leaving the C2-chloro substituent intact for potential subsequent transformations. rsc.orgresearchgate.net
This chemoselectivity enables the synthesis of a diverse library of 6-aryl or 6-alkyl substituted (2-chloropyridin-4-yl)acetic acid analogues. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions for different substrates. researchgate.net
| Halopyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |
| 2-Bromo-6-iodo-3-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 2-Bromo-3-methoxy-6-phenylpyridine | 85 |
| 2,6-Dichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene, H₂O | 2-Chloro-6-(4-methylphenyl)pyridine | 95 |
This table illustrates the selectivity of Suzuki-Miyaura reactions on dihalopyridines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this reaction is typically used to introduce an amino group, the halogenated pyridine precursors to this compound are excellent substrates for this transformation.
For instance, a 2,6-dihalopyridine precursor could undergo a Buchwald-Hartwig amination at either the more reactive C6-iodo position or a less reactive C2-chloro position, depending on the reaction conditions and the nature of the amine. This would lead to the synthesis of amino-substituted pyridine acetic acid analogues. The use of ammonia (B1221849) equivalents as nucleophiles in this reaction allows for the synthesis of primary arylamines. The choice of phosphine (B1218219) ligands is crucial in modulating the reactivity and scope of this transformation.
The ability to selectively functionalize the dihalopyridine core through both Suzuki-Miyaura and Buchwald-Hartwig reactions provides a powerful platform for generating a wide range of structurally diverse analogues of this compound for various research applications.
Other Metal-Mediated Coupling Strategies
The formation of the acetic acid side chain on a pyridine ring can be effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods typically involve the reaction of a halopyridine with a suitable C2-synthon. Palladium-catalyzed reactions are among the most frequently employed strategies for this purpose. researchgate.netacs.org
Common approaches include the coupling of halopyridines with:
Lithium enolates
Silyl enol ethers researchgate.netacs.org
Reformatsky reagents researchgate.netacs.orgresearchgate.net
For the synthesis of this compound, a plausible precursor would be a 2-chloro-4-halo-6-iodopyridine. The reactivity differences between the halogen substituents (I > Br > Cl) would allow for selective coupling at a specific position. For instance, a palladium catalyst could selectively couple an enolate equivalent at the 4-position of a 2,4-dichloro-6-iodopyridine, followed by hydrolysis to yield the desired acetic acid moiety. The choice of catalyst, ligands, and reaction conditions is crucial to ensure high regioselectivity and yield. thieme-connect.de
Table 1: Examples of Metal-Mediated Coupling Partners for Pyridylacetic Acid Synthesis
| Coupling Partner | Metal Catalyst (Typical) | Reference |
|---|---|---|
| Lithium Enolates | Palladium | researchgate.netacs.org |
| Silyl Enol Ethers | Palladium | researchgate.netacs.org |
| Reformatsky Reagents | Zinc/Palladium | acs.orgresearchgate.net |
| Malonates | Not specified | acs.org |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides a valuable, often metal-free, alternative for constructing pyridylacetic acid derivatives. This approach relies on the reaction of an electron-deficient halopyridine with a potent nucleophile.
Direct SNAr reactions involve the displacement of a halide from an activated pyridine ring by a carbanion derived from an activated methylene (B1212753) compound. researchgate.netacs.org The electron-withdrawing nature of the pyridine nitrogen and other substituents on the ring facilitates this nucleophilic attack.
Commonly used activated methylene compounds include:
Malonates
Ketoesters
Cyanoacetate
Meldrum's acid or barbituric acids researchgate.netacs.org
Following the substitution reaction, a subsequent hydrolysis and decarboxylation step is typically required to furnish the final pyridylacetic acid product. researchgate.netacs.org A key consideration in these syntheses is the potential for the pyridylacetic acid products themselves to undergo decarboxylation, necessitating careful control of reaction conditions. nih.govacs.org
An alternative and powerful SNAr strategy involves the activation of the pyridine ring through N-oxidation. Pyridine N-oxides exhibit enhanced reactivity towards both electrophiles at the oxygen and nucleophiles at the C2 and C4 positions. scripps.eduyoutube.com This activation facilitates the substitution of leaving groups by a wide range of nucleophiles. nih.govresearchgate.net
The general mechanism involves:
Activation: The pyridine N-oxide is activated by an electrophilic agent, such as tosyl chloride (TsCl), to form a highly reactive intermediate. acs.org
Nucleophilic Attack: An active methylene compound, acting as a nucleophile, attacks the activated N-oxide, typically at the C2 or C4 position. nih.govresearchgate.net
Rearomatization/Product Formation: Subsequent steps lead to the formation of the substituted pyridine product. umich.edu
This method has been successfully employed in a three-component synthesis of pyridylacetic acid derivatives, where Meldrum's acid derivatives serve as the nucleophile. nih.govnih.gov This approach offers a mild alternative to traditional SNAr on halopyridines. researchgate.netumich.edu
Multicomponent and Cascade Reactions for Pyridylacetic Acid Assembly
Multicomponent and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates.
A notable multicomponent approach for synthesizing substituted pyridylacetic acids utilizes the dual reactivity of Meldrum's acid derivatives. nih.govchemrxiv.org In this elegant strategy, Meldrum's acid acts first as a nucleophile and then as an electrophile. researchgate.netnih.gov
The sequence, as reported by Marsden and colleagues, involves:
Activation of a pyridine N-oxide with tosyl chloride.
Nucleophilic substitution by a Meldrum's acid derivative.
Ring-opening of the resulting intermediate by a nucleophile (e.g., an alkoxide).
Facile decarboxylation to yield the final pyridylacetic acid derivative. nih.govresearchgate.netacs.org
This methodology allows for the synthesis of a diverse range of substituted 2-(pyridyl)acetic acid derivatives. nih.gov The reaction conditions are generally mild, and the process is characterized by its operational simplicity.
Table 2: Three-Component Synthesis using Pyridine N-Oxide and Meldrum's Acid
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1 | Activation of Pyridine N-Oxide | Pyridine N-Oxide, Tosyl Chloride (TsCl), Triethylamine (Et3N) | acs.org |
| 2 | Nucleophilic Substitution | Substituted Meldrum's Acid | acs.org |
The development of one-pot syntheses for complex molecules like this compound is a key goal in process chemistry. By carefully selecting reagents and reaction conditions, multiple transformations can be orchestrated in a single reaction vessel. For instance, the condensation of an appropriate aldehyde, an active methylene compound, and an ammonia source can lead to the formation of substituted pyridine rings in a single step, a variation of the Hantzsch pyridine synthesis. derpharmachemica.comderpharmachemica.com While direct application to the target compound requires specific precursors, the principle of one-pot synthesis remains a powerful tool in the design of efficient routes to pyridylacetic acid analogues. nih.gov
Chemical Transformations and Reactivity of 2 Chloro 6 Iodopyridin 4 Yl Acetic Acid
Reactivity of Halogen Substituents on the Pyridine (B92270) Ring
The pyridine ring is substituted with both a chlorine and an iodine atom at the C2 and C6 positions, respectively. These positions are highly activated toward certain chemical reactions. The significant difference in the electronic and steric properties of chlorine and iodine allows for selective transformations, making this molecule a valuable building block in organic synthesis.
Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines. The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of nucleophiles, particularly at the α (C2, C6) and γ (C4) positions. In the case of (2-Chloro-6-iodopyridin-4-YL)acetic acid, both halogen atoms are situated at activated α-positions.
The relative reactivity of the halogens as leaving groups in SNAr reactions is not always straightforward and can depend on the reaction conditions and the nature of the nucleophile. Generally, for SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is influenced by the electronegativity of the halogen. However, the C-I bond is weaker and iodine is more polarizable than chlorine. In many cases involving activated heterocyclic systems, the order of leaving group ability is F > Cl > Br > I. Conversely, for reactions where the C-X bond cleavage is more significant in the transition state, the order can be I > Br > Cl > F.
For 2,6-dihalopyridines, selective substitution can often be achieved. Studies on related systems have shown that reactions with various nucleophiles such as amines, azides, and thiols can lead to the displacement of one or both halogen atoms, depending on the stoichiometry and reaction conditions employed. researchgate.net For instance, treatment with one equivalent of a nucleophile would be expected to preferentially substitute one of the halogens, with the potential for regioselectivity influenced by both electronic effects and the specific reaction mechanism.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen, with the general trend for oxidative addition to a Pd(0) catalyst being I > Br > OTf > Cl. This predictable reactivity profile allows for highly selective and sequential cross-coupling reactions on polyhalogenated aromatic systems.
For this compound, the C6-I bond is significantly more reactive than the C2-Cl bond under standard cross-coupling conditions. This allows for the selective functionalization of the C6 position while leaving the C2-chloro substituent intact for subsequent transformations. A wide variety of cross-coupling reactions can be envisioned, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. soton.ac.ukresearchgate.net
For example, a Sonogashira coupling with a terminal alkyne would proceed selectively at the C6 position. soton.ac.uk Similarly, a Suzuki coupling with an arylboronic acid would also show high selectivity for the C-I bond. The remaining chloro group at the C2 position can then be targeted for a second cross-coupling reaction, often by using more forcing conditions (e.g., higher temperatures, different ligands or catalyst systems) or by employing a different type of coupling reaction.
Table 1: Representative Selective Cross-Coupling Reactions at the C6 Position
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 6-Aryl-2-chloropyridine derivative |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | 6-Alkynyl-2-chloropyridine derivative |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N) | 6-Alkenyl-2-chloropyridine derivative |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., Cs₂CO₃) | 6-Amino-2-chloropyridine derivative |
Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org This process relies on a "directed metalation group" (DMG) that coordinates to an organolithium base, directing deprotonation to a nearby ortho position. organic-chemistry.org
For this compound, the carboxylic acid side chain (or its corresponding carboxylate formed in situ) at the C4 position can potentially act as a DMG. A DMG directs lithiation to the adjacent C3 and C5 positions. The reaction would involve treating the molecule with a strong lithium amide base, such as lithium diisopropylamide (LDA), which is generally preferred over alkyllithiums for pyridines to avoid competitive nucleophilic addition.
However, the application of DoM to this specific substrate is complicated by the presence of the halogen atoms. Halogen-metal exchange is a common competing reaction, particularly with the more reactive C-I bond. Using an alkyllithium reagent like n-butyllithium would likely lead to preferential halogen-metal exchange at the C6 position rather than DoM at C3 or C5. researchgate.net Therefore, the feasibility of a DoM strategy would critically depend on the choice of base and reaction conditions to favor deprotonation over halogen exchange. If successful, quenching the resulting aryllithium intermediate with an electrophile would introduce a new substituent at the C3 or C5 position.
Transformations of the Acetic Acid Side Chain
The acetic acid side chain provides a reactive handle for a variety of standard organic transformations, including the formation of esters and amides. These reactions allow for the incorporation of the (2-chloro-6-iodopyridin-4-yl)methyl scaffold into larger and more complex molecules.
The carboxylic acid can be readily converted to its corresponding ester through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis (e.g., sulfuric acid, hydrochloric acid). e3s-conferences.orgmdpi.com The reaction is typically performed by heating the mixture to drive off the water formed and shift the equilibrium towards the product. Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents, followed by reaction with an alcohol.
The resulting esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions. google.com Basic hydrolysis is often preferred as it is typically irreversible.
Table 2: Common Methods for Esterification
| Method | Reagents | Typical Conditions |
| Fischer Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Heat, removal of H₂O |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Alcohol (R-OH), base (e.g., pyridine) | Room temperature or gentle heating |
| Carbodiimide Coupling | Alcohol (R-OH), DCC or EDC, DMAP (cat.) | Room temperature, anhydrous solvent |
The formation of an amide bond is one of the most important reactions of carboxylic acids. This compound can be coupled with a wide range of primary and secondary amines to yield the corresponding amides. This transformation typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. bachem.com
A variety of modern peptide coupling reagents can be employed for this purpose, which are designed to facilitate efficient amide bond formation while minimizing side reactions and racemization (if chiral amines are used). uni-kiel.deuniurb.itpeptide.com These reagents convert the carboxylic acid into a highly reactive activated ester or similar species in situ.
Table 3: Selected Reagents for Amidation and Peptide Coupling
| Reagent Class | Examples | Description |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide),EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, often with additives like HOBt or HOAt to suppress side reactions. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient reagents that form activated esters, known for rapid coupling times. peptide.com |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very popular in solid-phase peptide synthesis; generate highly reactive species leading to high yields. bachem.com |
| Triazines | DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Effective coupling reagents that can be used in aqueous or alcoholic solutions. researchgate.net |
The choice of coupling reagent and conditions allows for the synthesis of a diverse library of amide derivatives from this compound, enabling its use in medicinal chemistry and materials science.
Decarboxylation Pathways and Control
The acetic acid moiety attached to the pyridine ring of this compound is susceptible to decarboxylation, a reaction involving the loss of carbon dioxide (CO₂). Pyridylacetic acids, particularly those with the substituent at the 2- or 4-position, are known to be prone to ready decarboxylation, necessitating careful selection of reaction conditions to avoid this undesired side reaction. whiterose.ac.uk The mechanism for the decarboxylation of pyridinecarboxylic acids often involves the formation of a zwitterionic intermediate. stackexchange.com For a 4-pyridylacetic acid derivative, the process can be initiated by the loss of CO₂ to form a carbanion intermediate, which is then protonated. nih.gov
Several factors influence the rate and extent of decarboxylation:
pH and Acidity: The rate of decarboxylation for pyridinecarboxylic acids is highly dependent on the pH of the solution. researchgate.net For some picolinic acids, the reaction rate reaches a maximum near a specific pH before leveling off. researchgate.net This suggests that controlling the acidity of the reaction medium is a critical parameter for managing the stability of this compound.
Temperature: Thermal decarboxylation is a common pathway for carboxylic acids. researchgate.net Elevated temperatures generally promote the elimination of CO₂, and specific conditions, such as heating with potassium carbonate in toluene, have been used to intentionally induce decarboxylation in related pyridine carboxylic acid systems. nih.gov
Solvent: The choice of solvent plays a crucial role. For the decarboxylation of picolinate (B1231196) anions, water appears to be critical, potentially by forming a hydrogen-bonded bridge that facilitates the reaction through an ylide intermediate. researchgate.net
Control over decarboxylation is essential for synthetic applications where the acetic acid group is required for subsequent transformations. This is typically achieved by maintaining low reaction temperatures and carefully controlling the pH to avoid conditions that favor the formation of the reactive intermediates that lead to CO₂ loss.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq This deactivation is comparable to that of a nitrobenzene (B124822) ring. uoanbar.edu.iqtotal-synthesis.com Consequently, pyridine undergoes EAS reactions like nitration and halogenation only under very vigorous conditions, often resulting in low yields. youtube.com The substitution, when it does occur, is directed to the 3- and 5-positions. youtube.com
In the case of this compound, the pyridine ring is further deactivated by the presence of two strongly electron-withdrawing halogen substituents (chloro and iodo). This severe deactivation makes electrophilic aromatic substitution on the pyridine ring itself highly unfavorable. The molecule is not expected to undergo common EAS reactions such as Friedel-Crafts alkylation or acylation. youtube.com Any attempt to force such a reaction would likely require extremely harsh conditions that could degrade the molecule or lead to reactions at other functional groups. Therefore, this pathway is generally not considered a viable method for the functionalization of this specific compound.
Ring System Modifications and Derivatization
The presence of multiple reactive sites—the chloro group, the iodo group, and the acetic acid side chain—makes this compound a versatile precursor for synthesizing more complex molecular architectures.
The functional groups on this compound serve as strategic handles for constructing fused ring systems. The halogens at the 2- and 6-positions are particularly useful for intramolecular cyclization reactions following an initial substitution or coupling step. Pyridine fused heterocycles are significant targets in medicinal chemistry and material science due to their enhanced stability and unique electronic properties. ias.ac.in
Strategies for forming fused systems from similar dihalopyridine precursors often involve:
Palladium-Catalyzed Cross-Coupling and Cyclization: The iodo group is highly reactive in palladium-catalyzed reactions. A common route involves a coupling reaction (e.g., Sonogashira, Suzuki, or Stille-Kelly) at the iodine position, followed by an intramolecular cyclization to form a new ring. ias.ac.in For instance, a precursor like 2-chloro-3-iodopyridine (B15675) can be reacted with sodium o-iodophenoxide and subsequently cyclized to form benzofuro[2,3-b]pyridine. ias.ac.in
Nucleophilic Substitution and Cyclization: The chloro group can be displaced by a nucleophile, which can then react with another part of the molecule. For example, reaction with a binucleophilic reagent can lead to the formation of fused systems like pyrido[2,3-d]pyrimidines or pyrazolo-[3,4-b]-pyridines. nih.govmdpi.com
Cyclization involving the Acetic Acid Side Chain: The carboxylic acid group or its derivatives (e.g., esters, amides) can participate directly in cyclization reactions to form lactams or other heterocyclic structures fused to the pyridine ring.
The differential reactivity of the chloro and iodo substituents allows for the selective and sequential introduction of new functional groups onto the pyridine ring. A functional group is an atom or group of atoms that imparts characteristic chemical properties to an organic compound. purdue.edu
At the 6-position (Iodine): The carbon-iodine bond is weaker and more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 6-position via reactions such as:
Suzuki Coupling: Introduction of aryl or vinyl groups.
Sonogashira Coupling: Introduction of alkynyl groups.
Heck Coupling: Introduction of alkene moieties.
Stille Coupling: Introduction of organotin-derived groups. ias.ac.in
At the 2-position (Chlorine): The chloro group is susceptible to nucleophilic aromatic substitution (SNAr), especially given its position ortho to the ring nitrogen. nih.govresearchgate.net This allows for the introduction of various nucleophiles, including:
Amines (amination)
Alkoxides (ether formation)
Thiols (thioether formation)
At the Acetic Acid Side Chain: The carboxylic acid itself can be readily converted into a variety of other functional groups, providing another avenue for derivatization. Standard transformations include:
Esterification: Reaction with an alcohol under acidic conditions.
Amidation: Reaction with an amine, often requiring activation (e.g., conversion to an acid chloride).
Reduction: Conversion to an alcohol using reducing agents like LiAlH₄.
The following table summarizes potential transformations for introducing new functional groups.
| Position/Group | Reaction Type | Reagents | Resulting Functional Group |
| 6-position (Iodo) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Vinyl |
| 6-position (Iodo) | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkyne |
| 2-position (Chloro) | Nucleophilic Substitution | R-NH₂ | Secondary Amine |
| 2-position (Chloro) | Nucleophilic Substitution | R-OH / R-O⁻ | Ether |
| Acetic Acid | Esterification | R-OH, H⁺ catalyst | Ester |
| Acetic Acid | Amidation | R₂NH, Activating Agent | Amide |
Exploitation of Unique Reactivity for Novel Reaction Development
The distinct and predictable reactivity of the different functional groups in this compound makes it a valuable substrate for developing novel and efficient synthetic methodologies. The key lies in the orthogonal reactivity of the C-I, C-Cl, and carboxylic acid moieties, which allows for programmed, site-selective modifications.
A primary area of novel reaction development involves sequential, palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts and reaction conditions, one can first induce a reaction at the more reactive C-I bond, purify the product, and then perform a different coupling reaction at the less reactive C-Cl bond. This strategy provides a powerful tool for the controlled synthesis of complex, unsymmetrically substituted pyridines that would be difficult to access through other means.
Furthermore, the acetic acid group can be exploited in innovative ways beyond simple derivatization. In "doubly decarboxylative" synthetic strategies, a pyridylacetic acid moiety can act as a transient activating group that is later removed. nih.gov In such a process, the initial decarboxylation generates a reactive carbanion that participates in a bond-forming reaction (like a Michael addition), followed by a second decarboxylation from another part of the newly formed adduct. nih.gov This type of reaction, where a functional group facilitates a transformation and is then cleaved, represents a sophisticated and atom-economical approach to organic synthesis. nih.gov
Computational and Theoretical Investigations of 2 Chloro 6 Iodopyridin 4 Yl Acetic Acid
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical methods are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. These approaches solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular behavior at the atomic and electronic levels.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. wikipedia.org For (2-Chloro-6-iodopyridin-4-YL)acetic acid, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.
This process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to find the arrangement with the lowest electronic energy. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. tandfonline.com The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. For instance, one would expect the pyridine (B92270) ring to be largely planar, with the substituents (chloro, iodo, and acetic acid groups) positioned in the plane or slightly out of plane to minimize steric hindrance. The geometry optimization would also reveal the preferred orientation of the acetic acid group relative to the pyridine ring.
A hypothetical table of optimized geometrical parameters for the most stable conformer of this compound, as would be obtained from DFT calculations, is presented below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | C2 | Cl | ~1.74 | |
| Bond Length (Å) | C6 | I | ~2.10 | |
| Bond Length (Å) | C4 | C(acetic) | ~1.51 | |
| Bond Angle (°) | C2 | C3 | C4 | ~119 |
| Bond Angle (°) | C5 | C6 | I | ~120 |
| Dihedral Angle (°) | C3 | C4 | C(acetic) | O(carbonyl) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be derived from specific DFT calculations.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, first-principles approach to studying electronic structure. researchgate.net These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties.
For this compound, ab initio calculations would be used to analyze the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical for understanding the molecule's reactivity, electronic transitions, and charge transfer characteristics. The presence of electronegative halogen atoms (Cl and I) and the carboxylic acid group would significantly influence the electronic landscape of the pyridine ring.
The acetic acid side chain of this compound can rotate around the C4-C(acetic) single bond, leading to different spatial arrangements known as conformers. A conformational analysis would be performed to identify the various stable conformers and to determine their relative energies. This is typically done by systematically rotating the dihedral angle involving the pyridine ring and the acetic acid group and calculating the energy at each step.
The results of such an analysis would reveal the global minimum energy conformer (the most stable structure) as well as other local minima and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The relative populations of the different conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution.
Prediction and Interpretation of Spectroscopic Data
Computational methods are also invaluable for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of molecules.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. nih.gov
For this compound, a vibrational frequency analysis would be performed on the optimized geometry. The calculated frequencies would correspond to specific vibrational modes, such as the C-Cl stretch, C-I stretch, C=O stretch of the carboxylic acid, and various vibrations of the pyridine ring. By comparing the predicted spectrum with an experimental spectrum (if available), one can confirm the structure of the molecule and assign the observed absorption bands to specific molecular motions. It is common practice to scale the calculated frequencies to account for systematic errors in the computational methods.
A hypothetical table of selected predicted vibrational frequencies is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | ~3500 |
| C=O stretch (carboxylic acid) | ~1750 |
| C-N stretch (pyridine ring) | ~1580 |
| C-Cl stretch | ~750 |
| C-I stretch | ~550 |
Note: These are approximate frequencies for the expected vibrational modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules in solution. Computational methods can predict the NMR chemical shifts (¹H and ¹³C) of a molecule, which can be very helpful in interpreting experimental NMR spectra.
The prediction of NMR chemical shifts for this compound would involve calculations that determine the magnetic shielding of each nucleus. The chemical shift is then calculated relative to a standard reference compound (e.g., tetramethylsilane, TMS). These calculations are sensitive to the molecular geometry and the electronic environment of each atom. The predicted chemical shifts for the protons and carbons of the pyridine ring and the acetic acid side chain would provide a theoretical spectrum that can be compared to experimental data to aid in peak assignment and structure verification.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3/H5 | ~7.5 - 8.0 | - |
| CH₂ (acetic acid) | ~3.8 - 4.2 | ~40 - 45 |
| C2 | - | ~150 - 155 |
| C3/C5 | - | ~125 - 130 |
| C4 | - | ~145 - 150 |
| C6 | - | ~100 - 105 |
| C=O (acetic acid) | - | ~170 - 175 |
Note: These are estimated chemical shift ranges based on similar structures.
UV-Visible Absorption and Emission Spectra Modeling
The electronic absorption and emission properties of this compound would typically be modeled using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method is effective for predicting the electronic transitions of molecules.
The process involves first optimizing the ground-state geometry of the molecule using a suitable functional (such as B3LYP or PBE0) and basis set (like 6-311+G(d,p)). Following this, TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies, which correspond to the maxima of absorption bands (λmax) in the UV-Visible spectrum. The calculations also yield oscillator strengths, which are indicative of the intensity of these transitions.
Simulating the emission spectrum involves optimizing the geometry of the first excited state (S1). The energy difference between the optimized excited state and the ground state at that geometry provides the emission wavelength. These theoretical spectra can be broadened using Gaussian functions to facilitate comparison with experimental data, should it become available.
Table 1: Hypothetical TD-DFT Calculation Results for UV-Visible Absorption This table is illustrative of typical output from a computational study and is not based on published data for this specific compound.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 310 | 0.15 | HOMO → LUMO |
| S0 → S2 | 275 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 240 | 0.22 | HOMO → LUMO+1 |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital
Mechanistic Studies of Reactions Involving the Compound
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For a molecule like this compound, which could participate in reactions such as nucleophilic substitution or cross-coupling, DFT calculations can map out the entire potential energy surface of a proposed reaction.
This involves identifying and optimizing the geometries of all reactants, intermediates, transition states, and products. Transition state structures, which represent the highest energy point along the reaction coordinate, are located using techniques like synchronous transit-guided quasi-Newton (STQN) methods. The authenticity of a transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides crucial information about the reaction's feasibility and rate.
Computational Assessment of Chemo- and Regioselectivity
When a molecule has multiple reactive sites, computational methods can predict the likely outcome of a reaction. For this compound, the chlorine and iodine substituents present different reactivities, particularly in metal-catalyzed cross-coupling reactions.
By calculating the activation barriers for competing reaction pathways (e.g., oxidative addition at the C-Cl bond versus the C-I bond), the chemo- and regioselectivity can be assessed. The pathway with the lower activation energy is predicted to be the kinetically favored one. Additionally, analyzing the molecular orbitals and electrostatic potential can provide insights into the inherent reactivity of different sites on the molecule.
Analysis of Intermolecular Interactions and Molecular Recognition
Hydrogen Bonding and Van der Waals Forces
The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. In the solid state, it is highly likely to form hydrogen-bonded dimers, a common structural motif for carboxylic acids. Computational modeling can be used to optimize the geometry of such a dimer and calculate the interaction energy, providing a measure of the hydrogen bond strength.
Van der Waals forces, though weaker, are also crucial for understanding the crystal packing and non-covalent interactions of the molecule. These dispersive forces can be accurately modeled using DFT methods that include dispersion corrections (e.g., DFT-D3). Analysis of the Hirshfeld surface can visually represent and quantify these and other intermolecular contacts within a crystal lattice.
Halogen Bonding Interactions
The iodine atom on the pyridine ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on the halogen atom and a nucleophile (like the nitrogen or oxygen atoms of a neighboring molecule). The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl).
Computational studies can predict the likelihood and strength of halogen bonding. By modeling a complex between this compound and a halogen bond acceptor, the interaction energy can be calculated. Geometric parameters, such as the C-I···N (or C-I···O) distance and angle, are also critical indicators. A distance shorter than the sum of the van der Waals radii and an angle close to 180° are characteristic of a strong halogen bond.
Table 2: Calculated Intermolecular Interaction Parameters This table is illustrative and not based on published data for this specific compound.
| Interaction Type | Donor-Acceptor | Calculated Distance (Å) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | O-H···O=C | 1.75 | -8.5 |
| Halogen Bond | C-I···N | 2.90 | -4.2 |
Ligand-Biomolecule Interaction Modeling (e.g., Molecular Docking Studies with Target Macromolecules)
Extensive searches of scientific literature and computational chemistry databases did not yield any specific molecular docking or ligand-biomolecule interaction modeling studies for the compound this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein or other macromolecule of known three-dimensional structure. These studies are crucial for understanding the potential biological targets of a compound and the molecular basis of its activity.
The absence of such published data for this compound means that there is currently no available information on its potential binding affinities, specific interacting amino acid residues, or the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that would govern its interaction with any particular biological macromolecule.
To perform such an investigation, researchers would typically select a target macromolecule based on preliminary biological activity data or structural similarity to known ligands. The three-dimensional structures of both the ligand (this compound) and the target would be prepared and then subjected to docking simulations using specialized software. The results would be analyzed to identify the most stable binding poses and the key interactions stabilizing the complex.
Without such studies, any discussion of the specific biomolecular interactions of this compound would be purely speculative. The following tables are therefore presented as templates for how such data would be displayed if it were available.
Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Ligand Efficiency |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Interacting Residues and Bond Types for this compound with a Target Protein
| Interacting Residue | Distance (Å) | Bond Type |
| Data Not Available | Data Not Available | Data Not Available |
Further experimental and computational research is required to elucidate the ligand-biomolecule interactions of this compound.
Analytical Characterization Techniques for 2 Chloro 6 Iodopyridin 4 Yl Acetic Acid and Its Derivatives
Spectroscopic Methods for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of (2-Chloro-6-iodopyridin-4-YL)acetic acid, distinct signals (resonances) are expected for the different types of protons present. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the substitution pattern, two distinct singlets or two doublets with a small coupling constant would be anticipated for the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and iodo substituents. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would typically appear as a singlet in the range of 3.5-4.5 ppm. The acidic proton (-COOH) is often broad and its chemical shift is highly dependent on the solvent and concentration, appearing anywhere from 10-13 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected. The carbonyl carbon (-COOH) would be the most downfield signal, typically appearing between 170 and 180 ppm. The carbons of the pyridine ring would resonate in the 120-160 ppm range. The carbons directly attached to the electronegative chlorine and iodine atoms (C2 and C6) would have their chemical shifts significantly affected. The methylene carbon (-CH₂-) of the acetic acid moiety would be found further upfield, generally in the 30-50 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Pyridine-H3/H5 | 7.5 - 8.5 | 125 - 135 |
| -CH₂- | 3.8 - 4.2 | 40 - 45 |
| -COOH | 11 - 13 (broad) | 170 - 175 |
| Pyridine-C2 (C-Cl) | - | 150 - 155 |
| Pyridine-C6 (C-I) | - | 110 - 120 |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule. These methods are complementary and probe the vibrational and rotational modes of molecular bonds.
FTIR Spectroscopy: In the FTIR spectrum, the carboxylic acid group gives rise to two very characteristic absorptions: a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1700 and 1730 cm⁻¹. The C-Cl and C-I stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹ and 600 cm⁻¹, respectively. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. nih.govnih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The aromatic ring vibrations of the pyridine moiety often produce strong and sharp signals in the Raman spectrum, providing complementary information to the FTIR data. nih.govsemanticscholar.org The C-I bond, being highly polarizable, is expected to show a distinct Raman signal.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak/Not observed | Stretching |
| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |
| Carboxylic Acid C=O | 1700-1730 (strong) | 1700-1730 | Stretching |
| Pyridine Ring C=C, C=N | 1400-1600 | 1400-1600 | Stretching |
| C-Cl | 600-800 | 600-800 | Stretching |
Note: The frequency ranges are based on data for similarly functionalized organic molecules as reported in the literature. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition and exact mass of a compound with very high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₇H₅ClINO₂), the theoretical monoisotopic mass can be calculated. Techniques like Electrospray Ionization (ESI) would likely produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, whose exact masses would be measured and compared to the theoretical values to confirm the molecular formula.
Table 3: Theoretical Mass Data for this compound
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₇H₅³⁵Cl¹²⁷INO₂ | 296.9054 |
| [M+H]⁺ | C₇H₆³⁵Cl¹²⁷INO₂⁺ | 297.9132 |
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that exhibits characteristic π→π* and n→π* transitions. researchgate.netnist.gov The absorption maxima (λ_max) are sensitive to the substituents on the ring. bio-conferences.org For this compound, the spectrum is expected to show strong absorptions in the UV region, typically between 200 and 300 nm, corresponding to the electronic transitions of the substituted pyridine system. researchgate.netbio-conferences.orgresearchgate.net The presence of the iodo and chloro groups, as well as the acetic acid moiety, will cause shifts in these absorption bands compared to unsubstituted pyridine. bio-conferences.org
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained as single crystals, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in the solid state. jagranjosh.com This technique can precisely measure bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. researchgate.netmdpi.com Furthermore, it reveals information about the crystal packing, intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups), and halogen bonding. researchgate.netacs.org For this compound, a crystal structure would confirm the planar structure of the pyridine ring and the geometry of the acetic acid side chain. It would also elucidate how the molecules arrange themselves in the crystal lattice, likely through hydrogen-bonding dimers involving the carboxylic acid groups. researchgate.net
Table 4: Information Obtainable from X-ray Crystallography
| Structural Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal structure. |
| Bond Lengths | The precise distance between the nuclei of bonded atoms (e.g., C-C, C-Cl, C-I). |
| Bond Angles | The angle between three connected atoms (e.g., C-C-C). |
Note: While no specific crystal structure for the title compound is available in the searched literature, data for related substituted pyridines and acetic acids confirm the utility of this technique for obtaining such parameters. mdpi.comresearchgate.net
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), would be suitable. The compound's purity would be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks detected, typically by a UV detector set to one of the compound's absorption maxima.
Gas Chromatography (GC): For GC analysis, the carboxylic acid would likely need to be derivatized (e.g., converted to its methyl ester) to increase its volatility. GC can be used for purity assessment and to detect any volatile impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary indication of a sample's purity. By spotting the sample on a plate (e.g., silica gel) and developing it with an appropriate solvent system, the number of components can be visualized, often under UV light.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds like this compound. It is widely used for the separation, identification, and quantification of the compound and its potential impurities.
Detailed Research Findings:
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, suitable methods can be extrapolated from the analysis of structurally similar chloropyridine derivatives. sielc.comhelixchrom.comnih.gov Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.gov
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. To ensure good peak shape and retention time stability for the acidic analyte, the pH of the aqueous component is often adjusted with an acid like orthophosphoric acid. nih.gov Detection is typically performed using a UV detector, as the pyridine ring and its substituents are chromophoric and will absorb UV light at specific wavelengths. sielc.comnih.gov
A typical HPLC method for the analysis of a related compound, 5-amino-2-chloropyridine, involved a C18 column with a mobile phase of water (pH 3, adjusted with orthophosphoric acid) and methanol in a 50:50 v/v ratio, with UV detection at 254 nm. nih.gov Such a method could serve as a starting point for the development of a validated analytical procedure for this compound.
Interactive Data Table: Illustrative HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) |
| Gradient | Isocratic (e.g., 50:50) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Gas Chromatography (GC) (if applicable)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. cdc.gov For this compound, direct analysis by GC may be challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group.
Detailed Research Findings:
Pyridine and its more volatile derivatives are routinely analyzed by GC using a flame ionization detector (FID) or a mass spectrometer (MS) as the detector. cdc.govosha.gov However, the carboxylic acid functionality in the target molecule can lead to issues such as poor peak shape (tailing) and decomposition in the hot injector port or on the column.
To overcome these limitations, derivatization is often employed to convert the carboxylic acid into a more volatile and thermally stable ester, for instance, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst. The resulting ester can then be readily analyzed by GC. Studies on the GC analysis of iodinated aromatic amines have demonstrated the feasibility of analyzing iodo-substituted compounds by this technique, suggesting that the chloro and iodo substituents on the pyridine ring would be stable under typical GC conditions. nih.gov
The choice of column is also critical, with capillary columns offering high resolution and sensitivity. cdc.gov A method for the analysis of pyridine involved desorption with methanol and analysis by GC-FID. osha.gov While direct analysis of the underivatized acid is not ideal, GC-MS analysis of its derivatives could provide valuable information on its purity and identity.
Flash Column Chromatography
Flash column chromatography is a preparative technique used for the rapid purification of organic compounds from reaction mixtures and for the isolation of impurities. rochester.edu It is a widely used method for the purification of pyridine derivatives. rsc.orgscripps.edu
Detailed Research Findings:
The purification of this compound by flash column chromatography would typically involve silica gel as the stationary phase. rochester.edursc.org The selection of an appropriate solvent system (eluent) is crucial for achieving good separation and is usually determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu
A common starting point for the elution of moderately polar compounds like the target molecule would be a mixture of a nonpolar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. rsc.org For acidic compounds, which can exhibit tailing on silica gel due to strong interactions with the stationary phase, the addition of a small amount of a modifying agent to the eluent, such as acetic acid, can improve the chromatographic performance. orgsyn.orgbiotage.com
The progress of the separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure compound are then combined and the solvent is removed to yield the purified this compound.
Interactive Data Table: General Flash Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | Hexanes/Ethyl Acetate gradient (with optional 0.5% acetic acid) |
| Loading Technique | Dry loading or direct application in a minimal amount of solvent |
| Detection | TLC with UV visualization or staining |
Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)
Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of molecules. These methods can provide insights into the oxidation and reduction potentials of this compound, which are influenced by the electronic nature of the chloro, iodo, and acetic acid substituents on the pyridine ring.
Detailed Research Findings:
While no specific cyclic voltammetry studies on this compound have been found, the electrochemical behavior of related structures, such as pyridine and halogenated aromatic compounds, provides a basis for understanding its potential redox chemistry. researchgate.netacs.orgwpmucdn.com
The pyridine nucleus can undergo reduction, and the potential at which this occurs is sensitive to the nature and position of substituents. wpmucdn.com The electron-withdrawing chloro and iodo groups are expected to make the reduction of the pyridine ring more favorable (occur at less negative potentials) compared to unsubstituted pyridine. Conversely, the oxidation of the molecule would be expected to be more difficult.
Cyclic voltammetry experiments would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal the potentials at which electron transfer processes (oxidation and reduction) occur. The reversibility of these processes can also be assessed, providing information about the stability of the resulting radical ions. Studies on the electrochemical iodination of aromatic compounds further highlight the electrochemical activity of iodo-substituted aromatics. nih.gov The electrochemical properties of the target molecule could be important in understanding its reactivity and potential applications in areas such as catalysis or materials science.
Synthetic Utility and Advanced Applications of 2 Chloro 6 Iodopyridin 4 Yl Acetic Acid
Applications as a Building Block in Multi-Step Organic Synthesis
The utility of functionalized pyridines as building blocks in organic synthesis is well-established. nih.govrsc.org The presence of multiple reactive sites, such as chloro and iodo substituents, on the pyridine (B92270) ring, alongside a carboxylic acid moiety, would in principle make (2-Chloro-6-iodopyridin-4-YL)acetic acid a versatile starting material. However, specific documented applications for this compound are scarce.
Precursor for Complex Heterocyclic Systems
Halogenated pyridine derivatives are common precursors for the synthesis of more complex heterocyclic systems through various cross-coupling reactions. The differential reactivity of the chloro and iodo substituents could potentially allow for selective functionalization. For instance, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This would allow for sequential reactions, first at the 6-position (iodo) and subsequently at the 2-position (chloro). However, no specific examples of such transformations using this compound have been found in the literature.
Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. nih.gov A multifunctional scaffold like this compound could theoretically serve as a starting point for DOS. The chloro, iodo, and acetic acid groups offer three points for diversification, allowing for the attachment of various chemical moieties to generate a library of related compounds. Despite this potential, there is no published research demonstrating the use of this compound as a scaffold in a diversity-oriented synthesis campaign.
Development of Novel Synthetic Methodologies
The unique electronic and steric properties of substituted pyridines can be exploited in the development of new synthetic methods.
Catalytic Reaction Development
Functionalized pyridines can act as ligands for metal catalysts, influencing their reactivity and selectivity. researchgate.netnih.gov The nitrogen atom of the pyridine ring and the carboxylate group of the acetic acid moiety in this compound could potentially coordinate to a metal center. However, there is no evidence in the literature of this compound being used in the development of new catalytic reactions. Research in this area often focuses on designing ligands that can fine-tune the electronic and steric environment of a catalytic metal center, but this compound has not been reported in this context.
Reagent and Catalyst Design
While new reagents and catalysts are continually being developed to improve existing chemical transformations, there are no reports of this compound being used as a basis for the design of novel reagents or catalysts.
Applications in Agrochemical and Specialty Chemical Development (as a synthetic intermediate)
The pyridine ring is a common structural motif in many commercial agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.netnih.gov Halogenated pyridine derivatives are frequently used as key intermediates in the synthesis of these active ingredients. researchgate.net The specific substitution pattern of this compound could make it a precursor to novel agrochemicals. However, a review of the literature and patent databases does not reveal any specific instances of this compound being used as a synthetic intermediate for the development of new agrochemicals or specialty chemicals.
The table below provides examples of related pyridine-based compounds and their applications, illustrating the general utility of this class of molecules.
| Compound Class | General Application |
| Halogenated Pyridines | Intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov |
| Pyridine Carboxylic Acids | Building blocks for the synthesis of polymers, dyes, and biologically active molecules. |
| Substituted Pyridine Acetic Acids | Precursors to various heterocyclic compounds and have been investigated for their biological activities. |
This table illustrates the general applications of related compound classes due to the lack of specific data for this compound.
Precursors for Herbicidal Compounds (e.g., 6-(poly-substituted aryl)-4-aminopicolinates)
The structural framework of this compound, specifically its 2,6-dihalopyridine core, suggests its potential as a precursor in the synthesis of complex herbicidal molecules. While its direct application in synthesizing 6-(poly-substituted aryl)-4-aminopicolinates is not extensively documented, the chemistry of its functional groups is highly relevant to the methods used to produce these agrochemicals. The iodine atom at the C-6 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, which are fundamental in building the core structure of many modern herbicides.
The Suzuki-Miyaura coupling, for instance, is a powerful and widely used method for creating carbon-carbon bonds between aryl or vinyl halides and boronic acids. The high reactivity of the C-I bond in this compound makes it an ideal substrate for such reactions to introduce a poly-substituted aryl group at the 6-position of the pyridine ring, a key structural feature of certain potent herbicides.
| Reaction Type | Reactive Site on Pyridine Core | Potential Reagent | Bond Formed | Relevance to Herbicides |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C6-Iodo | Aryl Boronic Acid | Aryl-Pyridine | Forms the 6-aryl picolinate (B1231196) backbone |
| Sonogashira Coupling | C6-Iodo | Terminal Alkyne | Alkynyl-Pyridine | Introduces diverse side chains |
| Buchwald-Hartwig Amination | C2-Chloro / C6-Iodo | Amine | Amino-Pyridine | Installation of the 4-amino group (after functional group manipulation) |
Intermediates for Pesticides
Beyond herbicides, the reactivity of this compound makes it a valuable intermediate for a broader class of pesticides. The pyridine ring is a common scaffold in many agrochemicals due to its favorable physicochemical properties and biological activity. The acetic acid side chain offers a handle for further derivatization to modulate the molecule's properties, such as solubility, stability, and target specificity. For example, the carboxylic acid can be converted into esters, amides, or other functional groups, leading to a diverse library of potential pesticide candidates. This approach of modifying a core structure is a common strategy in the development of new agrochemicals. google.comgoogle.com
Exploration in Ligand Design for Metal Coordination Chemistry
The this compound molecule serves as an attractive scaffold for the design of novel ligands for metal coordination chemistry. The pyridine nitrogen atom is a classic Lewis base capable of coordinating to a wide range of metal ions. The acetic acid side chain provides an additional coordination site, allowing for the formation of stable chelate complexes.
Synthesis of Pyridine-Based Ligands
The acetic acid functional group is a versatile starting point for the synthesis of various pyridine-based ligands. Through standard organic transformations, it can be converted into a range of functionalities known to coordinate with metal ions. For instance, reaction with amines yields amides, while reaction with alcohols produces esters. These modifications allow for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the stability and reactivity of the resulting metal complexes. The 2-(pyridin-2-yl)phenyl moiety, a related structure, is a well-known cyclometalating ligand that forms stable complexes with transition metals like rhodium(III) and platinum(II). Similarly, ligands derived from pyridinylacetic acid can act as bidentate donors, coordinating through both the pyridine nitrogen and a side-chain atom.
| Ligand Type | Synthetic Precursor | Reagent | Coordinating Atoms |
|---|---|---|---|
| Amide Ligand | This compound | Primary/Secondary Amine | Pyridine-N, Amide-O |
| Ester Ligand | This compound | Alcohol | Pyridine-N, Ester-O |
| Hydrazone Ligand | (2-Chloro-6-iodopyridin-4-YL)acetyl hydrazide | Aldehyde/Ketone | Pyridine-N, Imine-N, Amide-O |
| Bisphosphonate Ligand | This compound | Phosphorous acid / PCl₃ | Pyridine-N, Phosphonate-O |
Coordination with Transition Metals
Ligands derived from pyridinylacetic acid are capable of forming stable complexes with a variety of transition metals. The coordination typically involves the nitrogen atom of the pyridine ring and an oxygen or nitrogen atom from the derivatized side chain, forming a five- or six-membered chelate ring. Such chelation significantly enhances the thermodynamic stability of the complex compared to monodentate ligands. The specific geometry and properties of the resulting metal complex are influenced by the nature of the metal ion, the other ligands present, and the steric and electronic environment provided by the pyridine-based ligand. For example, derivatives of pyridinylacetic acid have been incorporated into bisphosphonate structures, which are known to coordinate strongly with metal ions and have applications in medicinal chemistry. acs.org The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties.
Design and Synthesis of Chemical Probes and Sensory Molecules
The development of fluorescent chemical probes and sensors is a critical area of research for detecting and imaging biologically and environmentally important species. The this compound scaffold is well-suited for the synthesis of such molecules. The iodo-substituent is particularly valuable as it allows for the attachment of fluorophores or other signaling units via robust cross-coupling methodologies like the Sonogashira reaction. organic-chemistry.org
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (2-Chloro-6-iodopyridin-4-YL)acetic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. A common route starts with a chloropyridine precursor, followed by iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) to avoid over-iodination. The acetic acid moiety is introduced via nucleophilic substitution or coupling reactions, such as Ullmann or Buchwald-Hartwig couplings, using palladium or copper catalysts . Optimizing solvent polarity (e.g., DMF or toluene) and catalyst loading (0.5–2 mol%) improves yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR : H NMR will show deshielded aromatic protons (δ 7.5–8.5 ppm) for the pyridine ring, with splitting patterns indicating substituent positions. The acetic acid proton appears as a singlet near δ 3.8–4.2 ppm.
- IR : A strong carbonyl stretch (~1700 cm) confirms the acetic acid group, while C-I and C-Cl bonds show absorptions at 550–650 cm and 700–750 cm, respectively.
- Mass Spectrometry : High-resolution MS (HRMS) should display the molecular ion peak [M+H] at m/z corresponding to CHClINO (exact mass: 312.89) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the iodination of chloropyridine derivatives to synthesize this compound?
- Methodological Answer : Regioselectivity in iodination is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites on the pyridine ring. Experimentally, directing groups (e.g., –COOH) enhance selectivity at the para position relative to chlorine. Using bulky ligands (e.g., PPh) with Pd catalysts can suppress competing side reactions. Kinetic studies at varying temperatures (e.g., 0°C vs. RT) and monitoring via TLC/GC-MS help identify optimal conditions .
Q. What strategies are recommended for resolving discrepancies in biological activity data observed for this compound across different studies?
- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted iodinating agents) or stereochemical variations. Steps include:
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against a certified standard.
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm configuration.
- Biological Replication : Standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .
Q. In evaluating the compound’s potential as a kinase inhibitor, what in vitro assays are most appropriate, and how should control experiments be designed?
- Methodological Answer :
- Kinase Activity Assays : Use fluorescence-based ADP-Glo™ or radiometric P-ATP assays with recombinant kinases (e.g., EGFR, VEGFR).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC.
- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls. Validate selectivity using kinase profiling panels (e.g., 100-kinase panel).
- Data Interpretation : Use nonlinear regression (GraphPad Prism) to analyze dose-response relationships and assess statistical significance (p < 0.05) .
Data Presentation and Validation
Q. How should researchers present and validate analytical data (e.g., NMR, MS) for this compound to ensure reproducibility?
- Methodological Answer :
- NMR : Report solvent, frequency, and internal standard (e.g., TMS). Include peak assignments in supplementary data.
- MS : Provide both low- and high-resolution data, highlighting isotopic patterns for Cl/I.
- Validation : Compare spectral data with PubChem/ChemSpider entries (if available) or synthesize a reference standard. Use independent techniques (e.g., elemental analysis) for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
